

A Technical Guide to the Spectroscopic Analysis of 1-Methyl-4-oxocyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	1-Methyl-4-oxocyclohexanecarboxylic acid
Cat. No.:	B1344273

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for **1-methyl-4-oxocyclohexanecarboxylic acid** (CAS No: 24463-41-0). It is important to note that at the time of this writing, comprehensive experimental spectroscopic data for this specific compound is not readily available in public scientific databases. Therefore, the data presented herein is based on established principles of spectroscopic interpretation for the functional groups and structural motifs present in the molecule. This guide also includes detailed experimental protocols for acquiring such data and a logical workflow for spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the anticipated spectroscopic data for **1-methyl-4-oxocyclohexanecarboxylic acid**.

Table 1: Predicted ^1H NMR Spectroscopic Data

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~12.0	Singlet (broad)	1H	-COOH
2.2 - 2.6	Multiplet	4H	-CH ₂ -C=O
1.5 - 1.9	Multiplet	4H	-CH ₂ -C(CH ₃)-
~1.3	Singlet	3H	-CH ₃

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ , ppm)	Carbon Type	Assignment
~210	Quaternary	C=O (Ketone)
~180	Quaternary	C=O (Carboxylic Acid)
~45	Quaternary	-C(CH ₃)-
~37	Secondary	-CH ₂ -C=O
~35	Secondary	-CH ₂ -C(CH ₃)-
~25	Tertiary	-CH ₃

Table 3: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Vibration	Functional Group
2500-3300	Broad	O-H Stretch	Carboxylic Acid
~2950	Medium-Strong	C-H Stretch	Aliphatic
~1710	Strong	C=O Stretch	Carboxylic Acid (Dimer)
~1715	Strong	C=O Stretch	Ketone
~1250	Medium	C-O Stretch	Carboxylic Acid

Table 4: Predicted Mass Spectrometry (MS) Data

m/z	Interpretation
156	Molecular Ion $[M]^+$
141	$[M - \text{CH}_3]^+$
111	$[M - \text{COOH}]^+$
98	McLafferty rearrangement product
55	Common fragment from cyclohexanone ring

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These are generalized protocols for a solid organic compound.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the steps for preparing a sample for solution-state NMR analysis.

- Sample Preparation: Accurately weigh 5-20 mg of the solid **1-methyl-4-oxocyclohexanecarboxylic acid** for ^1H NMR, or 20-50 mg for ^{13}C NMR.
- Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample, such as Chloroform-d (CDCl_3) or Dimethyl sulfoxide-d₆ (DMSO-d_6).
- Dissolution: Transfer the weighed sample into a clean, dry vial. Add approximately 0.6-0.7 mL of the chosen deuterated solvent. Gently vortex or sonicate the mixture until the solid is fully dissolved.
- Transfer to NMR Tube: Using a Pasteur pipette, carefully transfer the solution into a clean 5 mm NMR tube. Ensure there are no solid particles in the solution.^[1] The liquid column should be about 4-5 cm high.
- Spectrometer Setup: Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

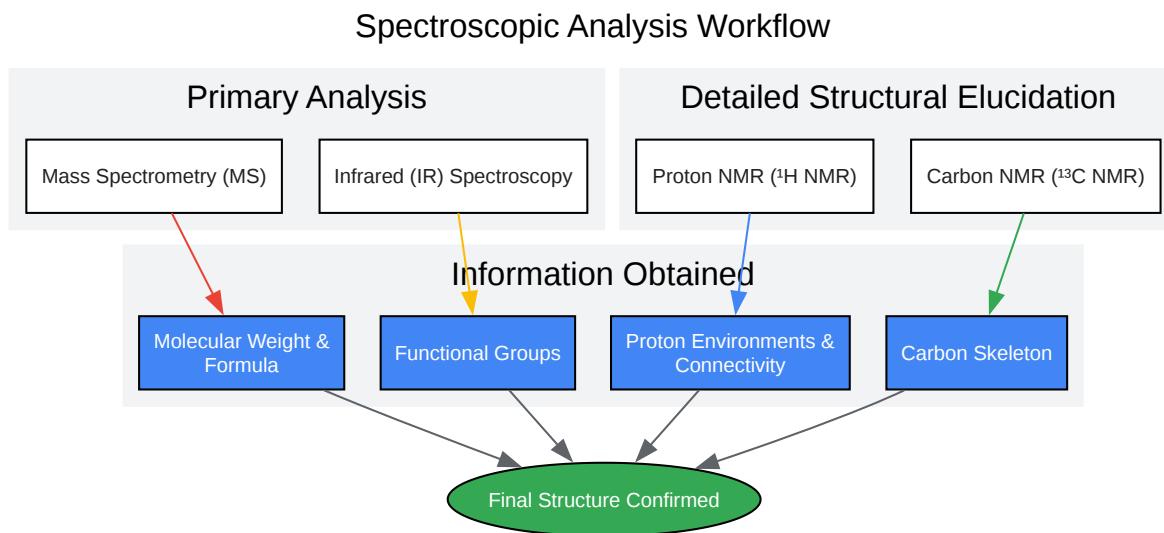
- Data Acquisition: Lock the spectrometer on the deuterium signal of the solvent. Shim the magnetic field to achieve homogeneity. Tune and match the probe for the desired nucleus (¹H or ¹³C). Acquire the spectrum using appropriate parameters (e.g., number of scans, pulse sequence, relaxation delay).

2.2 Infrared (IR) Spectroscopy

The Attenuated Total Reflectance (ATR) method is a common and simple technique for solid samples.

- Instrument Preparation: Ensure the ATR crystal (often diamond or zinc selenide) is clean.[2] Record a background spectrum.
- Sample Application: Place a small amount of the solid **1-methyl-4-oxocyclohexanecarboxylic acid** onto the ATR crystal.
- Pressure Application: Use the pressure anvil to press the sample firmly against the crystal, ensuring good contact.[2]
- Data Collection: Acquire the IR spectrum. The instrument will measure the absorption of infrared radiation by the sample.
- Cleaning: After measurement, clean the crystal and anvil thoroughly with a suitable solvent (e.g., isopropanol).

2.3 Mass Spectrometry (MS)


Electron Ionization (EI) is a common ionization technique for relatively small organic molecules.

- Sample Introduction: Introduce a small amount of the solid sample into the ion source, often via a direct insertion probe.[3] The sample will be heated in a vacuum to induce vaporization. [4]
- Ionization: The vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.[3]

- Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio. [3]
- Detection: A detector measures the abundance of ions at each m/z value.[3]
- Data Presentation: The resulting data is plotted as a mass spectrum, showing the relative abundance of ions as a function of their m/z ratio.[3]

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow of using different spectroscopic techniques to determine the structure of an unknown organic molecule like **1-methyl-4-oxocyclohexanecarboxylic acid**.

[Click to download full resolution via product page](#)

Caption: Logical workflow for structure elucidation using spectroscopic methods.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Methyl 4-oxocyclohexanecarboxylate | C8H12O3 | CID 226643 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. AIST:Spectral Database for Organic Compounds,SDBS [sdbs.db.aist.go.jp]
- 3. 1-methyl-4-oxocyclohexane-1-carboxylic acid - CAS:24463-41-0 - Sunway Pharm Ltd [3wpharm.com]
- 4. chemicalbook.com [chemicalbook.com]
- To cite this document: BenchChem. [A Technical Guide to the Spectroscopic Analysis of 1-Methyl-4-oxocyclohexanecarboxylic Acid]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1344273#1-methyl-4-oxocyclohexanecarboxylic-acid-spectroscopic-data-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com